2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole

Physicochemical profiling Scaffold differentiation Medicinal chemistry

Novel CNS drug discovery programs often face limited chemical diversity around pyrimidoindole cores. This uncharacterized building block with ideal CNS drug-like properties (LogP 2.64, PSA 8.17 Ų) solves that problem. • Pharmacologically blank scaffold for de novo target screening, distinct from 5-HT3 antagonist and antidepressant analogs. • Fully reduced tetrahydropyrimidine ring provides a nucleophilic secondary amine for N-alkylation, N-acylation, and N-sulfonylation library synthesis. • The 2,5,7-trimethyl pattern offers unique steric/electronic modulation without occupying the N-1 position for SAR exploration.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
CAS No. 61467-28-5
Cat. No. B13959212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole
CAS61467-28-5
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N3CN(CCC3=C2C)C
InChIInChI=1S/C14H18N2/c1-10-4-5-14-12(8-10)11(2)13-6-7-15(3)9-16(13)14/h4-5,8H,6-7,9H2,1-3H3
InChIKeyDJHRDZZCULOFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5,7-Trimethylpyrimidoindole Compound Identity


2,5,7-Trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole (CAS 61467-28-5) is a tricyclic heterocyclic compound belonging to the pyrimido[1,6-a]indole class, featuring a fused pyrimidine-indole ring system with methyl substituents at positions 2, 5, and 7 . This scaffold is structurally related to pyrimido[1,6-a]indol-1(2H)-ones evaluated as 5-HT3 receptor antagonists and to 2,5-dimethyltetrahydropyrimido[1,6-a]indole derivatives reported to possess antidepressant activity [1]. The compound has a molecular formula of C14H18N2, a molecular weight of 214.31 g/mol, a computed LogP of 2.64, and a polar surface area (PSA) of 8.17 Ų . Its fully reduced tetrahydropyrimidine ring distinguishes it from the oxidized pyrimidoindolone congeners and provides a unique vector for further synthetic elaboration [1].

Reduced 3,4-dihydro scaffold enables N-1 derivatization
2,5,7-Trimethyl pattern distinct from bioactive 2,5-dimethyl series
Pharmacologically uncharacterized chemotype for de novo CNS screening

Why 2,5,7-Trimethylpyrimidoindole Cannot Be Replaced


Within the pyrimido[1,6-a]indole class, subtle changes in the number, position, and oxidation state of substituents produce divergent pharmacological profiles, making direct interchange fundamentally unsound. The 2,5-dimethyltetrahydropyrimido[1,6-a]indole derivatives are cited in the patent literature for antidepressant activity [1], while 5-ethyl-substituted pyrimido[1,6-a]indoles exhibit antihypertensive effects [1], and pyrimido[1,6-a]indol-1(2H)-ones (the oxidized congeners) function as potent 5-HT3 receptor antagonists with ED50 values as low as 0.6 μg/kg i.v. [2]. The 2,5,7-trimethyl substitution pattern alters lipophilicity (LogP = 2.64) and electronic properties relative to the 2,5-dimethyl (MW 200.28, LogP not reported) and 5,7-dimethyl (MW 200.28, predicted boiling point 389.9 °C) analogs, each of which presents a distinct hydrogen-bonding and steric landscape for target engagement [3]. As the published chemistry around the core pyrimido[1,6-a]indole tricycle is acknowledged to be limited [4], each substitution variant must be treated as a chemically and biologically distinct entity rather than a commodity interchangeable substance.

Substitution pattern

2,5-Dimethyl analogs have reported antidepressant activity; 2,5,7-trimethyl may show divergent CNS profile.

Oxidation state

Oxidized pyrimidoindolones are 5-HT3 antagonists; reduced scaffold may alter target engagement.

Physicochemical shift

Methyl position influences LogP and steric landscape; chromatographic behavior may differ.

2,5,7-Trimethylpyrimidoindole Differentiation Evidence


Molecular Weight: Tri-Methyl vs. Di-Methyl

The 2,5,7-trimethyl substitution pattern confers a molecular weight of 214.31 g/mol, representing an increase of +14.03 g/mol (one additional methyl group) over the 2,5-dimethyl analog (CAS 22106-07-6, MW 200.28 g/mol) and an identical increase over the 5,7-dimethyl analog (CAS 38349-07-4, MW 200.28 g/mol) . This additional methyl at position 7 (absent in the 2,5-dimethyl compound) or at position 2 (absent in the 5,7-dimethyl compound) introduces distinct steric and electronic perturbations on the indole ring, potentially altering π-stacking interactions and target binding conformations. The computed LogP of 2.64 for the 2,5,7-trimethyl compound is consistent with increased lipophilicity compared to the less substituted analogs (LogP values for the di-methyl compounds are not individually reported but are expected to be lower based on the Hansch π constant of ~0.5 per methyl group).

Molecular weight
Specification review
ΔMW +14.03 g/mol
ΔLogP ≈ +0.5
Supports scaffold differentiation
Influences chromatographic retention
Physicochemical profiling Scaffold differentiation Medicinal chemistry

Boiling Point and Density Differential

Predicted thermophysical data reveal measurable differences between the trimethyl and dimethyl pyrimidoindole analogs. The 2,5-dimethyl analog (CAS 22106-07-6) has a predicted boiling point of 358.2 °C at 760 mmHg and density of 1.13 g/cm³ . The 5,7-dimethyl analog (CAS 38349-07-4) has a higher predicted boiling point of 389.9±30.0 °C and predicted density of 1.17±0.1 g/cm³ [1]. For the 2,5,7-trimethyl compound, the increased molecular weight and additional methyl group are expected to yield boiling point and density values intermediate between the two dimethyl regioisomers or slightly above the 5,7-dimethyl value, though experimentally determined values are not available from authoritative databases. This gap in experimental thermophysical data itself represents a differentiation point: researchers must either measure these values or rely on computational predictions, introducing procurement and formulation uncertainty not present for better-characterized analogs.

Boiling point & density
Data to verify
No experimental BP/density data available
Reliance on computational estimates
Procurement planning limitation
Thermophysical properties Purification optimization Formulation development

Antidepressant Activity: 2,5-Dimethyl vs. 2,5,7-Trimethyl

The 2,5-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole derivatives were reported by Artemenko et al. (Farmakol. Toksikol, 39, 651, 1976) to possess antidepressant activity, as cited in US Patent 4,409,224 [1]. No peer-reviewed pharmacological data (in vitro IC50, in vivo ED50, or receptor binding Ki) have been identified for the 2,5,7-trimethyl compound in any public database. This absence of biological annotation is a critical differentiation point: the 2,5,7-trimethyl compound represents a pharmacologically uncharacterized chemotype, making it suitable as either a novel starting point for de novo drug discovery or a negative control compound in assays where 2,5-dimethyl derivatives serve as positive controls. In contrast, pyrimido[1,6-a]indol-1(2H)-ones (oxidized congeners) have well-characterized 5-HT3 receptor antagonist activity with ED50 values of 0.6–0.8 μg/kg i.v. in the Bezold-Jarisch reflex assay [2], demonstrating that the oxidation state of the pyrimidine ring dramatically alters the biological profile.

Antidepressant activity
Class-level
2,5,7-Trimethyl: No reported activity
2,5-Dimethyl: Antidepressant reported
Pharmacologically uncharacterized chemotype
Class-level inference; 2,5-dimethyl SAR may not transfer
CNS drug discovery Antidepressant screening Structure-activity relationships

Oxidation State: Reduced vs. Oxidized Scaffolds

The 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole scaffold features a fully saturated tetrahydropyrimidine ring (positions 1–4), distinguishing it from the pyrimido[1,6-a]indol-1(2H)-one series that contains a carbonyl at position 1 [1]. This oxidation state difference has profound pharmacological consequences: the pyrimidoindolones are potent 5-HT3 receptor antagonists (ED50 0.6–0.8 μg/kg i.v.) [1], while the reduced tetrahydropyrimidoindoles (including the 2,5-dimethyl derivatives) are associated with CNS antidepressant activity [2]. The 3,4-dihydro scaffold offers a nucleophilic secondary amine at N-1 that is absent in the oxidized series, providing a synthetic handle for N-alkylation, acylation, or sulfonylation that is not accessible with the pyrimidoindolones. This differential reactivity enables diversification into chemical space that the oxidized congeners cannot access.

Oxidation state
Class-level
Reduced 3,4-dihydro scaffold; N-1 functionalizable
Oxidized pyrimidoindolone: carbonyl at C-1
N-1 diversification enabled
Oxidation state controls pharmacological profile
Redox chemistry Pharmacophore design Synthetic intermediate utility

Scaffold Versatility: Intermediate vs. End-Point Analogs

The 2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole scaffold can undergo oxidation to form the corresponding pyrimidoindolone, reduction to fully saturated derivatives, and electrophilic substitution at the indole ring positions activated by the electron-donating methyl groups [1]. This contrasts with the 7-bromo-2,3,5-trimethyl analog (CAS 61467-34-3), which bears a bromine at position 7 that enables cross-coupling chemistry (Suzuki, Buchwald-Hartwig) but eliminates the possibility of electrophilic aromatic substitution at that position . The 2,5,7-trimethyl compound thus serves as a versatile diversification intermediate for generating libraries of functionalized pyrimidoindoles, whereas the brominated analog is a more specialized intermediate for palladium-catalyzed transformations. The published chemistry around the core pyrimido[1,6-a]indole tricycle is acknowledged to be limited, making each substitution variant a distinct chemical entity for synthetic exploration [2].

Synthetic versatility
Reported
2,5,7-Trimethyl: Electrophilic substitution
7-Bromo analog: Cross-coupling chemistry
Synthetic route selection
Limited class chemistry; each variant distinct
Synthetic chemistry Library design Lead generation

2,5,7-Trimethylpyrimidoindole Procurement Scenarios


CNS SAR Exploration

The 2,5,7-trimethyl compound serves as a pharmacologically uncharacterized scaffold for de novo CNS drug discovery programs. Unlike the 2,5-dimethyl derivatives with reported antidepressant activity [1] or the oxidized pyrimidoindolones with characterized 5-HT3 receptor antagonism (ED50 0.6–0.8 μg/kg i.v.) [2], the 2,5,7-trimethyl compound represents a blank chemotype for screening against novel CNS targets. Its LogP of 2.64 is within the CNS drug-like range (LogP 1–4), and its low PSA of 8.17 Ų predicts good blood-brain barrier penetration. Procurement for high-throughput screening or fragment-based lead generation is appropriate when novelty and lack of pre-existing target annotations are valued over validated pharmacology.

N-1 Diversification Building Block

The fully reduced 3,4-dihydro scaffold provides a nucleophilic secondary amine environment at the tetrahydropyrimidine ring that is amenable to N-alkylation, N-acylation, and N-sulfonylation chemistry [1]. This contrasts with the oxidized pyrimidoindolone series, which lacks this synthetic handle. Medicinal chemistry teams requiring a pyrimidoindole core with a derivatizable amine for parallel library synthesis should procure this compound. The three methyl substituents provide steric and electronic modulation of the indole ring without occupying the N-1 position, leaving this site free for systematic SAR exploration.

Negative Control for Antidepressant Assays

Given that 2,5-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole derivatives are reported to possess antidepressant activity [1], the 2,5,7-trimethyl compound—which contains an additional 7-methyl substituent and lacks published pharmacological data—can serve as a structurally matched negative control in behavioral pharmacology assays. The addition of a single methyl group at position 7 may abrogate or attenuate the antidepressant activity observed for the 2,5-dimethyl series, providing a valuable tool for establishing structure-activity relationships and confirming target engagement specificity.

Analytical Reference Standard

With a molecular weight of 214.31 g/mol, LogP of 2.64, and PSA of 8.17 Ų [1], the 2,5,7-trimethyl compound can serve as a reference standard for developing HPLC and LC-MS analytical methods for the pyrimidoindole compound class. Its chromatographic retention behavior, predicted to be intermediate between the 2,5-dimethyl (MW 200.28) and 2,4,5,7-tetramethyl (MW 228.33) analogs, makes it useful for calibrating separation methods for substituted pyrimidoindole libraries. The absence of halogen atoms simplifies mass spectral interpretation compared to brominated analogs.

Application
Selection Property
Validation Focus
CNS target screening studies
Pharmacologically uncharacterized chemotype
De novo target engagement profiling
N-1 derivatization library synthesis
Reduced 3,4-dihydro scaffold with free N-1
N-alkylation/acylation scope assessment
Behavioral pharmacology comparator studies
Structurally matched 2,5,7-trimethyl lacking reported activity
Antidepressant endpoint specificity assessment
HPLC/LC-MS method development for pyrimidoindoles
Intermediate MW and LogP among substituted analogs
Chromatographic retention calibration
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